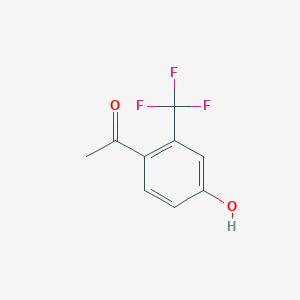

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

Description

Introduction to 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone

This compound stands as a notable member of the acetophenone family, distinguished by its specific substitution pattern on the aromatic ring. The compound exhibits a molecular architecture that combines the electron-withdrawing effects of the trifluoromethyl group with the electron-donating characteristics of the hydroxy substituent, creating a unique electronic environment within the molecule. This particular arrangement of functional groups results in distinctive chemical behavior and physical properties that set it apart from other acetophenone derivatives.

The compound has gained recognition in chemical literature due to its potential applications in various research fields, particularly those requiring fluorinated organic molecules with specific electronic properties. The presence of fluorine atoms in the trifluoromethyl group significantly influences the compound's metabolic stability, lipophilicity, and overall chemical reactivity, making it a subject of considerable scientific interest. The strategic positioning of the hydroxy group at the para position relative to the acetyl moiety, combined with the ortho-positioned trifluoromethyl group, creates a unique substitution pattern that influences both the compound's physical properties and chemical behavior.

Structural Elucidation and Nomenclature

The structural characterization of this compound requires careful analysis of its systematic nomenclature and molecular architecture. The compound exhibits a well-defined three-dimensional structure that reflects the spatial arrangement of its constituent functional groups and their electronic interactions.

International Union of Pure and Applied Chemistry Name and Systematic Classification

The International Union of Pure and Applied Chemistry name for this compound is 1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethanone, which systematically describes the molecular structure according to established nomenclature conventions. This naming system clearly indicates the presence of an ethanone (acetyl) group attached to a phenyl ring that carries two substituents: a hydroxy group at the 4-position and a trifluoromethyl group at the 2-position. The systematic classification places this compound within the acetophenone family, specifically as a substituted acetophenone with multiple functional groups.

Alternative nomenclature systems refer to this compound as 4'-Hydroxy-2'-(trifluoromethyl)acetophenone, employing the prime notation to indicate positions on the aromatic ring relative to the acetyl substituent. This naming convention is commonly used in chemical literature and provides an equally valid systematic description of the molecular structure. The compound is also classified under the broader category of fluorinated organic compounds due to the presence of the trifluoromethyl group, which significantly influences its chemical properties and behavior.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₉H₇F₃O₂, representing a precise atomic composition that defines the compound's fundamental chemical identity. This formula indicates the presence of nine carbon atoms, seven hydrogen atoms, three fluorine atoms, and two oxygen atoms, arranged in a specific molecular architecture that determines the compound's properties and behavior.

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₇F₃O₂ | |

| Molecular Weight | 204.15 g/mol | |

| Monoisotopic Mass | 204.041 Da |

The molecular weight analysis reveals a value of 204.15 grams per mole, which reflects the cumulative atomic masses of all constituent elements. This relatively low molecular weight, combined with the presence of fluorine atoms, contributes to the compound's distinctive physicochemical properties. The molecular weight places this compound within a range that is favorable for various chemical applications while maintaining adequate structural complexity for specific interactions and reactions.

Functional Group Characterization

The functional group analysis of this compound reveals a complex molecular architecture featuring multiple reactive sites. The primary functional groups include an aromatic ketone (acetophenone moiety), a phenolic hydroxy group, and a trifluoromethyl substituent, each contributing distinct chemical properties to the overall molecular behavior.

The acetophenone functionality serves as the core structural element, providing the characteristic carbonyl group that defines the compound's ketone classification. This carbonyl group exhibits typical ketone reactivity patterns while being influenced by the electronic effects of the aromatic ring substituents. The phenolic hydroxy group at the para position introduces hydrogen bonding capabilities and affects the compound's solubility characteristics, while also providing a site for potential chemical modifications through various substitution reactions.

The trifluoromethyl group represents the most electronically significant substituent, exerting strong electron-withdrawing effects that influence the entire molecular electronic distribution. This group enhances the compound's lipophilicity while simultaneously affecting the reactivity of other functional groups within the molecule. The strategic positioning of this group at the ortho position relative to the acetyl moiety creates specific steric and electronic interactions that influence the compound's overall chemical behavior and physical properties.

Historical Context and Discovery

The historical development of this compound reflects the broader evolution of fluorinated organic chemistry and the systematic exploration of trifluoromethyl-substituted aromatic compounds. While specific historical details regarding the initial synthesis and discovery of this particular compound are not extensively documented in the available literature, its development can be understood within the context of advancing fluorine chemistry and the growing recognition of fluorinated compounds' unique properties.

The emergence of this compound as a subject of chemical interest corresponds with the increased focus on fluorinated pharmaceuticals and specialty chemicals during the latter half of the twentieth century. The systematic investigation of trifluoromethyl-substituted acetophenones gained momentum as researchers recognized the potential of these compounds in various applications requiring enhanced metabolic stability and altered physicochemical properties. The specific substitution pattern observed in this compound represents a logical extension of structure-activity relationship studies aimed at understanding the effects of fluorine substitution on aromatic ketone systems.

Contemporary research interest in this compound has been driven by its potential utility as a building block for more complex fluorinated molecules and its role in synthetic chemistry applications. The compound's unique combination of functional groups makes it a valuable intermediate for various chemical transformations, contributing to its continued relevance in modern organic chemistry research.

Physicochemical Properties

The physicochemical properties of this compound reflect the combined influence of its constituent functional groups and their electronic interactions. These properties determine the compound's behavior under various conditions and influence its suitability for different applications.

Melting and Boiling Points

The thermal properties of this compound provide insight into the compound's intermolecular interactions and structural stability. The compound exists as a solid at room temperature, indicating significant intermolecular forces that maintain the crystalline structure under ambient conditions.

| Thermal Property | Value | Method | Source |

|---|---|---|---|

| Physical State (20°C) | Solid | Experimental | |

| Boiling Point | 305.8 ± 42.0°C | Predicted | |

| Melting Point | Not Available | - |

The predicted boiling point of 305.8°C with an uncertainty of ±42.0°C suggests relatively strong intermolecular interactions, likely arising from hydrogen bonding involving the phenolic hydroxy group and dipole-dipole interactions associated with the carbonyl and trifluoromethyl groups. This elevated boiling point is consistent with the compound's solid state at room temperature and indicates the need for significant thermal energy to overcome intermolecular forces during phase transitions.

The absence of specific melting point data in the available literature represents a gap in the comprehensive characterization of this compound's thermal properties. However, the solid state at room temperature and the predicted boiling point suggest that the melting point likely falls within a range that would be consistent with similar substituted acetophenone derivatives.

Solubility and Partition Coefficients

The solubility characteristics of this compound are influenced by the dual nature of its functional groups, combining the hydrophilic properties of the phenolic hydroxy group with the lipophilic characteristics imparted by the trifluoromethyl substituent. The hydroxy group can participate in hydrogen bonding with protic solvents, affecting both solubility and reactivity patterns.

| Property | Value | Conditions | Source |

|---|---|---|---|

| Density | 1.335 ± 0.06 g/cm³ | Predicted, 20°C | |

| Storage Requirements | 2-8°C, Inert Atmosphere | Standard | |

| Solubility in Water | Not Available | - | - |

The predicted density of 1.335 g/cm³ indicates that the compound is denser than water, which is typical for fluorinated organic compounds due to the high atomic mass of fluorine atoms. This density value provides important information for handling and purification procedures, particularly in separation techniques that rely on density differences.

The trifluoromethyl group is known for imparting unique electronic properties that enhance lipophilicity while simultaneously influencing the compound's interaction with various solvents. The strategic combination of hydrophilic and lipophilic functionalities suggests that this compound may exhibit moderate solubility in both polar and nonpolar solvents, though specific solubility data are not available in the current literature.

Acidity/Basicity (pKa Analysis)

The acid-base properties of this compound are primarily determined by the phenolic hydroxy group, which can undergo proton dissociation under appropriate conditions. The presence of the electron-withdrawing trifluoromethyl group significantly influences the acidity of the phenolic proton through electronic effects transmitted through the aromatic ring system.

| Parameter | Value | Method | Source |

|---|---|---|---|

| pKa | 7.17 ± 0.18 | Predicted | |

| Acidic Character | Weak Acid | Based on pKa |

The predicted pKa value of 7.17 ± 0.18 indicates that the compound exhibits weak acidic properties, with the phenolic hydroxy group capable of proton dissociation under slightly basic conditions. This pKa value is significantly lower than that of unsubstituted phenol (pKa ≈ 10), demonstrating the substantial electron-withdrawing effect of the trifluoromethyl group, which stabilizes the conjugate base through resonance and inductive effects.

The relatively neutral pKa value suggests that the compound will exist predominantly in its protonated form under physiological conditions, while becoming increasingly deprotonated as the pH rises above 7. This acid-base behavior has important implications for the compound's interactions with biological systems and its behavior in various chemical environments. The electron-withdrawing nature of both the trifluoromethyl group and the acetyl functionality contributes to the enhanced acidity compared to simple phenolic compounds, reflecting the cumulative electronic effects of multiple substituents on the aromatic ring system.

Properties

IUPAC Name |

1-[4-hydroxy-2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-5(13)7-3-2-6(14)4-8(7)9(10,11)12/h2-4,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKBDTFVRRWGDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379386 | |

| Record name | 1-[4-Hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220227-53-2 | |

| Record name | 1-[4-Hydroxy-2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Hydroxy-2'-(trifluoromethyl)acetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview

The most straightforward synthetic route involves the trifluoromethylation of 4-hydroxyacetophenone using trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) and an aprotic solvent such as dimethyl sulfoxide (DMSO). This method allows direct substitution at the ortho position relative to the hydroxy group.

Reaction Conditions and Yield

- Reagents: 4-hydroxyacetophenone, CF3I, K2CO3

- Solvent: DMSO

- Temperature: Controlled, typically room temperature to moderate heating

- Yield: Moderate to high, depending on reaction time and purity of reagents

Advantages and Limitations

- Simple and direct approach

- Requires careful control to avoid over-substitution or side reactions

- Industrial scalability possible with continuous flow reactors and optimized purification

Organomagnesium (Grignard) Route via Brominated Trifluoromethylbenzenes

Method Overview

An alternative involves preparing a Grignard reagent from brominated trifluoromethylbenzene derivatives, followed by reaction with ketene to form the acetophenone structure. This method is particularly useful for synthesizing trifluoromethyl-substituted acetophenones with high regioselectivity.

Detailed Procedure

- Step 1: Formation of Grignard reagent by reacting Mg turnings with 2-bromo-4-(trifluoromethyl)benzene in dry tetrahydrofuran (THF) under nitrogen atmosphere at 40-50°C.

- Step 2: Addition of ketene solution in aromatic hydrocarbon solvent to the Grignard reagent at 0 to -10°C in the presence of catalytic transition metal ligands (preferably iron-based) and aliphatic acid.

- Step 3: Stirring for 2-3 hours at low temperature, followed by workup and purification.

Yield and Purity

- Yields range from 75% to 85% depending on the exact procedure (sequential or simultaneous addition of reagents).

- High purity product achievable with appropriate purification steps.

Advantages and Limitations

- High regioselectivity and yield

- Requires handling of reactive intermediates (Grignard reagents, ketene)

- Suitable for scale-up with proper safety measures

Nitration-Hydrogenation-Diazotization-Oximation Route (Indirect Synthesis)

Method Overview

This multi-step synthetic route starts from benzotrifluoride and involves:

- Nitration to introduce nitro groups

- Hydrogenation to reduce nitro groups to amines

- Diazotization and oximation steps to form oxime intermediates

- Deoximation to yield trifluoromethyl acetophenone derivatives

Key Features

- Produces isomeric mixtures requiring separation

- Generates significant effluent, raising environmental concerns

- Lower overall yield compared to direct methods

- Used primarily when starting materials or intermediates are more accessible

Phase Transfer Catalysis and Solvent Considerations

Industrial Process Insights

- Use of immiscible or sparingly soluble solvents in water can slow reaction rates.

- Phase transfer catalysts may increase by-product formation.

- Handling nitrated aromatic intermediates requires caution due to explosivity.

- Efficient processes avoid extensive workup or solvent exchange steps to improve safety and yield

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The direct trifluoromethylation method is favored for laboratory-scale synthesis due to its simplicity and relatively high yield.

- The Grignard approach offers superior control over regioselectivity and is preferred for industrial-scale production, especially when combined with catalytic systems to improve yield and reduce reaction times.

- Multi-step routes involving nitration and oximation are less efficient and environmentally less friendly but may be used when starting materials dictate.

- Safety considerations are paramount, especially when handling reactive intermediates like ketene, nitrated compounds, and organometallic reagents.

- Purification techniques such as crystallization, solvent extraction, and chromatography are critical to achieving high purity, especially for pharmaceutical applications.

Chemical Reactions Analysis

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone has a wide range of applications in scientific research:

Chemistry: It serves as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Impact of Positional Variation :

- Ortho -CF₃ : Enhances steric hindrance, limiting access to planar enzyme active sites.

- Para -OH : Maximizes hydrogen bonding with biological targets, improving binding affinity .

Functional Group Replacements

Replacing -OH or -CF₃ alters chemical behavior:

| Compound Name | Functional Groups | Key Properties |

|---|---|---|

| 4-Trifluoromethylacetophenone | -CF₃ (para), no -OH | Higher lipophilicity but lacks hydrogen bonding; limited use in aqueous systems . |

| 1-(4-(Dimethylamino)phenyl)-2,2,2-trifluoroethanone | -N(CH₃)₂ (para), -CF₃ | Electron-donating -N(CH₃)₂ increases ring basicity, opposing -CF₃’s electron-withdrawing effects . |

| 1-(4-Hydroxy-3,5-dimethylphenyl)ethanone | -OH (para), -CH₃ (meta, para) | Methyl groups reduce reactivity; lower metabolic stability compared to -CF₃ analogs . |

Notable Trends:

- -CF₃ vs. -CH₃ : -CF₃’s strong electron-withdrawing nature stabilizes negative charges, enhancing resistance to nucleophilic attack .

- -OH vs.

Heterocyclic and Polyhalogenated Analogs

Compounds with heterocycles or additional halogens exhibit divergent properties:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(5-Methyl-4-(trifluoromethyl)thiazol-2-yl)ethanone | Thiazole ring with -CF₃ | Enhanced π-π stacking with aromatic residues in enzymes; improved bioavailability . |

| 1-(4-Chloro-5-(4-(trifluoromethyl)phenyl)thiophen-2-yl)ethanone | Thiophene with -Cl and -CF₃ | Chlorine increases electrophilicity; potential toxicity concerns . |

| 1-(2-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-yl)ethanone | Biphenyl with -F and -OCH₃ | Fluorine enhances metabolic stability; biphenyl structure increases rigidity . |

Key Insights :

- Thiazole/Thiophene Rings : Improve binding to hydrophobic enzyme pockets but may reduce aqueous solubility.

- Halogen Additions: Fluorine enhances stability, while chlorine/bromine introduce reactivity risks (e.g., genotoxicity) .

Interpretation :

- The target compound’s moderate logP balances lipophilicity and solubility, ideal for drug delivery.

- Absence of CYP3A4 inhibition reduces drug-drug interaction risks compared to 4-Trifluoromethylacetophenone .

Biological Activity

1-(4-Hydroxy-2-(trifluoromethyl)phenyl)ethanone, also known as trifluoromethylacetophenone, is an organic compound characterized by its distinctive molecular structure, which includes a hydroxyl group and a trifluoromethyl group attached to a phenyl ring. This unique arrangement significantly influences its chemical behavior and biological activity.

- Molecular Formula : C9H8F3O

- Molecular Weight : 204.15 g/mol

- Functional Groups : Hydroxyl (-OH) and trifluoromethyl (-CF3)

The presence of the trifluoromethyl group enhances the compound's lipophilicity, increasing its solubility in organic solvents and facilitating interactions with biological membranes. The hydroxyl group can engage in hydrogen bonding, which is crucial for its biological activity.

Biological Activities

This compound exhibits a range of biological activities, making it a compound of interest in medicinal chemistry. Key activities include:

- Antimicrobial Activity : Research indicates that compounds with similar structures have shown significant antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli . The specific activity of this compound against these bacteria remains to be fully elucidated but is expected to be promising due to structural similarities with known antimicrobial agents.

- Enzyme Interaction : Notably, this compound does not inhibit CYP3A4, an important enzyme in drug metabolism. This characteristic suggests a lower potential for drug-drug interactions when used in therapeutic settings.

- Anti-inflammatory Potential : Similar compounds have been reported to possess anti-inflammatory properties, indicating that this compound may exhibit similar effects. Further studies are required to confirm this activity.

Synthesis

The synthesis of this compound typically involves the introduction of the trifluoromethyl group onto the aromatic ring under controlled conditions. This process allows for high purity and yield, making it a valuable intermediate in organic synthesis.

Comparative Analysis

To better understand the unique characteristics of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 1-(2-Hydroxy-4-trifluoromethylphenyl)ethanone | Hydroxyl and trifluoromethyl groups at different positions | Different reactivity due to positional variation |

| 1-(4-Hydroxy-3-trifluoromethylphenyl)ethanone | Similar functional groups but altered positions | Variations in chemical behavior and biological activity |

| 4-Trifluoromethylacetophenone | Trifluoromethyl group on acetophenone | Lacks hydroxyl functionality affecting its reactivity |

The unique substitution pattern of this compound imparts distinct chemical properties and potential therapeutic applications compared to these similar compounds.

Case Studies

Recent studies have explored the biological interactions of this compound with various biological molecules. For instance:

- A study on biotransformation processes demonstrated that derivatives of trifluoromethylacetophenones could be effectively utilized in whole-cell catalysis for producing valuable chiral intermediates .

- In another investigation, the compound's interaction with bacterial enzymes was assessed, revealing promising results that warrant further investigation into its antibacterial efficacy.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.